molecular formula C14H12FNO B185144 N-benzyl-3-fluorobenzamide CAS No. 671-01-2

N-benzyl-3-fluorobenzamide

Cat. No.: B185144
CAS No.: 671-01-2
M. Wt: 229.25 g/mol
InChI Key: LKIBJWJYXBXEEB-UHFFFAOYSA-N
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Description

N-Benzyl-3-fluorobenzamide is an organic compound with the molecular formula C14H12FNO. It is a derivative of benzamide, where the amide nitrogen is substituted with a benzyl group and the benzene ring is substituted with a fluorine atom at the meta position.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyl-3-fluorobenzamide can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzoyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Benzyl-3-fluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-fluorobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The benzyl and fluorine substituents can enhance binding affinity and selectivity towards molecular targets. The compound may interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: N-Benzyl-3-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and biological activity. The meta-fluorine substitution can affect the electronic properties of the benzene ring, potentially leading to different interactions with biological targets compared to its ortho and para analogs .

Biological Activity

N-benzyl-3-fluorobenzamide is an organic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biological targets, and relevant case studies.

Chemical Structure and Properties

This compound consists of a benzamide structure with a fluorine atom at the meta position relative to the amide functional group. The presence of the benzyl group enhances its lipophilicity, which is crucial for its interaction with biological targets. The molecular formula is C15H14FNOC_{15}H_{14}FNO.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine substituent is known to enhance binding affinity and selectivity towards molecular targets, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: this compound may act as an inhibitor for certain enzymes, which can be pivotal in metabolic pathways.
  • Protein-Ligand Interaction: The compound's structural features allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially affecting cellular processes.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the antimicrobial and anticancer properties of this compound. Its effectiveness against various pathogens and cancer cell lines has been documented in several research articles.

Activity Target IC50 Value
AntimicrobialVarious bacterial strains10-20 μM
AnticancerC6 glioma cells4.16 μg/mL

These values indicate that this compound exhibits significant potency against specific biological targets, making it a candidate for further development in therapeutic applications.

Case Studies

  • Inhibition of Enzymes:
    A study demonstrated that this compound effectively inhibited specific enzymes involved in cancer metabolism. The compound was tested against various cancer cell lines, showing promising results in reducing cell viability.
  • SARS-CoV-2 Protease Inhibition:
    Although primarily focused on other compounds, research has indicated that similar benzamide derivatives exhibit inhibitory activity against the SARS-CoV-2 3CL protease. This suggests that this compound could potentially share similar antiviral properties, warranting further investigation into its efficacy against viral targets.

Research Findings

Recent literature reviews have consolidated findings regarding the biological activities of benzamides, including this compound:

  • Binding Affinity Studies: Molecular docking simulations have shown that the compound binds effectively to target proteins involved in cancer progression.
  • In vitro Studies: Various assays have confirmed the cytotoxic effects of this compound on cancer cells, with IC50 values supporting its potential as an anticancer agent.

Properties

IUPAC Name

N-benzyl-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIBJWJYXBXEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356840
Record name N-benzyl-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671-01-2
Record name N-benzyl-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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